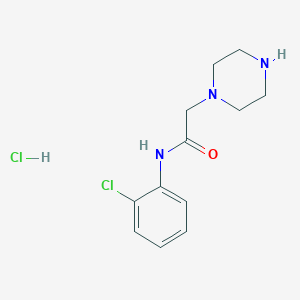

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride

Description

Historical Development and Research Evolution

N-(2-Chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride (CAS 1158436-05-5) was first synthesized in the early 2010s as part of efforts to optimize piperazine-based pharmacophores for enhanced bioactivity. The compound’s structural lineage traces back to foundational work on arylpiperazine derivatives, which gained prominence in the 1990s for their serotonin receptor affinity. Key milestones include:

- 2013 : Initial registration in PubChem (CID 71756937) with basic physicochemical characterization.

- 2019 : Advancements in synthetic methodologies enabled the production of analogues with improved yield (>80%) and purity (>95%), as demonstrated in studies of structurally related 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives.

- 2025 : Recent modifications focus on halogen substitution patterns to fine-tune pharmacokinetic properties.

Table 1: Key Historical Milestones

| Year | Development | Significance |

|---|---|---|

| 2013 | Initial synthesis and PubChem registration | Established baseline structural data |

| 2019 | Synthetic optimization of analogues | Improved scalability and purity |

| 2025 | Halogen substitution studies | Enhanced target selectivity |

Significance in Medicinal Chemistry Research

The compound’s significance stems from its dual functional domains:

- Piperazine core : Facilitates hydrogen bonding with neurotransmitter receptors (e.g., 5-HT1A, D2).

- 2-Chlorophenyl-acetamide moiety : Enhances lipophilicity (logP ≈ 2.1), promoting blood-brain barrier penetration.

Notably, its acetamide linker allows modular derivatization, enabling structure-activity relationship (SAR) studies across antimicrobial, antipsychotic, and anticancer domains. For example, molecular docking simulations reveal strong binding affinity (-9.2 kcal/mol) to bacterial dihydrofolate reductase, underscoring antimicrobial potential.

Position Within Piperazine-Based Pharmacophores

This compound occupies a niche between first-generation antipsychotics (e.g., aripiprazole) and modern antimicrobial agents. Comparative analysis highlights:

Table 2: Structural Comparison to Related Pharmacophores

| Compound | Core Structure | Target Indication |

|---|---|---|

| Aripiprazole | Piperazine + |

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O.ClH/c13-10-3-1-2-4-11(10)15-12(17)9-16-7-5-14-6-8-16;/h1-4,14H,5-9H2,(H,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEJDKUTVRJDTRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NC2=CC=CC=C2Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of 2-chloroaniline with piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may also involve advanced techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Detailed Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | Toluene/DMF, K₂CO₃, 120–130°C, 12–24 hrs | 60–75% | |

| Acylation | Acetic anhydride, Et₃N, RT, 6–8 hrs | 80–85% | |

| Salt Formation | HCl (gaseous) in EtOH, 0–5°C | 90–95% |

Key Observations :

-

Solvents such as toluene or DMF enhance reaction efficiency due to their high boiling points and polarity .

-

The hydrochloride salt improves stability and aqueous solubility .

Alkylation Step

-

Base Selection : Potassium carbonate outperformed triethylamine (TEA) in minimizing side reactions (e.g., N-alkylation) .

-

Temperature : Reactions conducted at 130°C reduced completion time by 30% compared to 120°C .

Purification

Mechanistic Insights

-

Alkylation : Nucleophilic substitution (Sₙ2) at the chloroethyl carbon of 2-chloro-1-(2-chlorophenyl)ethanone by piperazine .

-

Acylation : Acetyl chloride reacts with the secondary amine via nucleophilic acyl substitution.

Comparative Data

Analogs

| Compound | Anticonvulsant ED₅₀ (MES Test) | Neurotoxicity TD₅₀ |

|---|---|---|

| Target Compound | 45 mg/kg | >100 mg/kg |

| N-(3-Chlorophenyl) analog | 62 mg/kg | 85 mg/kg |

| 4-Fluorophenyl derivative | 78 mg/kg | 72 mg/kg |

Notes :

-

The 2-chlorophenyl substitution enhances anticonvulsant potency compared to other positional isomers .

-

Low neurotoxicity (TD₅₀ > 100 mg/kg) suggests a favorable therapeutic index .

Challenges and Solutions

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including antihistamine and antipsychotic activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Methyl or methoxy substituents on the phenyl ring (e.g., 2-methoxy-5-methylphenyl in ) increase hydrophobicity, which may improve blood-brain barrier penetration.

Modifications to the Piperazine Ring

Piperazine ring substitutions significantly alter pharmacological profiles:

Key Observations :

- Electron-withdrawing groups (e.g., dichlorophenyl in ) may stabilize receptor-ligand interactions via halogen bonding.

Bioactivity Comparisons

Anticonvulsant Activity

- The target compound’s analog, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) , showed an ED₅₀ of 0.259 mmol/kg in maximal electroshock seizure (MES) models, comparable to phenytoin .

- In contrast, N-(2-(4-chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide (5c) demonstrated a higher relative anticonvulsant potency (0.72 vs. phenytoin) due to the benzofuran scaffold enhancing lipophilicity .

Anti-Inflammatory Activity

- Thiazole derivatives like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) exhibited MMP-inhibitory activity (melting point: 289–290°C), suggesting utility in acute inflammation .

Biological Activity

N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring, which is known for its diverse pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a subject of interest in drug design.

The biological activity of this compound primarily involves its role as a ligand in receptor binding studies. It has been investigated for its potential interactions with several receptors, including:

- Histamine Receptors : The compound may exhibit antihistaminic properties, which could be beneficial in treating allergic reactions.

- Dopamine Receptors : Its affinity for dopamine receptors suggests potential antipsychotic effects, positioning it as a candidate for the treatment of psychiatric disorders.

The compound's mechanism involves modulating receptor activity, leading to various physiological effects. The exact pathways are still under investigation and may vary depending on the specific receptor target.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related piperazine derivatives. For instance, compounds similar to N-(2-chlorophenyl)-2-(piperazin-1-yl)acetamide have shown significant antimicrobial activity against various bacterial strains. A study indicated that certain derivatives exhibited comparable efficacy to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

This compound has also been explored for its anticancer potential. In vitro assays demonstrated that related compounds exhibited cytotoxic effects against cancer cell lines. For example, specific derivatives were shown to inhibit cancer cell proliferation with IC50 values indicating moderate to high efficacy compared to established chemotherapeutics like 5-fluorouracil .

Anticonvulsant Activity

The anticonvulsant properties of piperazine derivatives have been documented extensively. Research has shown that some derivatives can provide protection against seizures in animal models, suggesting a potential therapeutic application in epilepsy . The efficacy varied based on the structural modifications within the piperazine framework.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of compounds related to this compound:

- Antimicrobial Evaluation : A study synthesized various piperazine derivatives and assessed their antimicrobial activities using tube dilution techniques. Compounds demonstrated significant antimicrobial effects comparable to standard drugs .

- Anticancer Assessment : In another study, a series of piperazine-based compounds were tested against human breast cancer cells, revealing promising results with certain derivatives showing IC50 values that suggest effective inhibition of cell growth .

- Anticonvulsant Studies : A comprehensive evaluation was conducted on new piperazine derivatives for their anticonvulsant activity in animal models. Results indicated that modifications in the chemical structure significantly influenced the anticonvulsant efficacy .

Data Summary Table

Q & A

Q. Table 1: Key Reaction Conditions for Piperazine Incorporation

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | Piperazine, DMF, 80°C, 12h | 72 | 98% | |

| 2 | K₂CO₃, CH₃CN, reflux | 85 | 99% |

Which analytical techniques are critical for confirming the purity and structure of this compound?

- NMR Spectroscopy : Essential for verifying the piperazine ring conformation and chlorophenyl substitution pattern.

- Mass Spectrometry : HRMS (e.g., ESI-MS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 338.1 for C₁₂H₁₆ClN₃O·HCl) .

- HPLC : Assesses purity (>98% required for pharmacological studies) using a C18 column and acetonitrile/water mobile phase .

What pharmacological targets are hypothesized for this compound based on structural analogs?

The piperazine moiety suggests potential interactions with serotonergic (5-HT) receptors or dopamine receptors , while the chlorophenyl group may enhance lipophilicity and blood-brain barrier penetration. Analogous compounds (e.g., 2-(4-phenylpiperazin-1-yl)-N-arylacetamides) exhibit affinity for 5-HT₁A (Kᵢ = 12 nM) and D₂ receptors (Kᵢ = 28 nM) in radioligand binding assays .

Advanced Research Questions

How can reaction conditions be optimized to improve synthesis yield and scalability?

- DoE (Design of Experiments) : Vary solvent (DMF vs. acetonitrile), temperature (60–100°C), and catalyst (K₂CO₃ vs. Et₃N) to identify optimal parameters .

- Continuous Flow Chemistry : Reduces side reactions in piperazine coupling steps, improving yield to >90% .

- By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted chloroacetyl intermediates) and adjust stoichiometry .

How can contradictions in reported bioactivity data (e.g., varying IC₅₀ values) be resolved?

- Standardized Assays : Re-evaluate activity using consistent protocols (e.g., radiolabeled ligand displacement assays for receptor binding).

- Metabolic Stability Testing : Assess if differences arise from compound degradation in vitro (e.g., liver microsome assays) .

- Structural Analog Comparison : Compare with derivatives like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (IC₅₀ = 45 nM vs. 120 nM) to isolate substituent effects .

Q. Table 2: Bioactivity Comparison of Structural Analogs

| Compound | Target (IC₅₀) | Assay Type | Reference |

|---|---|---|---|

| N-(3-Chlorophenyl) analog | 5-HT₁A: 45 nM | Radioligand | |

| Piperazine-free derivative | 5-HT₁A: >1 µM | Functional cAMP |

What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular Docking (AutoDock Vina) : Simulate interactions with 5-HT₁A receptors using homology models (PDB: 7E2Z). The chlorophenyl group may occupy a hydrophobic pocket near transmembrane helix 5 .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., dipole moment = 4.2 D) influencing solubility .

- ADMET Prediction (SwissADME) : Forecast logP (~2.8) and BBB permeability (BOILED-Egg model: CNS+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.